molecular formula C12H15F3N4O2 B2517354 Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2034408-00-7

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2517354
CAS No.: 2034408-00-7
M. Wt: 304.273
InChI Key: SIKOIOVNVFGRHY-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group and an ethyl carboxylate ester (-COOEt). This structure combines the electron-deficient pyrimidine moiety with the flexible piperazine scaffold, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl carboxylate ester improves solubility. These features are critical for optimizing bioavailability and target binding in drug design.

Properties

IUPAC Name

ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-5-3-18(4-6-19)10-7-9(12(13,14)15)16-8-17-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKOIOVNVFGRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring can be formed by reacting the pyrimidine intermediate with ethylenediamine under reflux conditions.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in studies related to cellular signaling pathways and molecular interactions.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

    Pharmacology: Research focuses on its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects such as reduced inflammation or neuroprotection.

Comparison with Similar Compounds

Structural Variations in Pyrimidine and Piperazine Derivatives

The following table summarizes key structural analogs and their substituents:

Compound Name Pyrimidine Substituent Piperazine Substituent Ester Group Key Differences vs. Target Compound Reference
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate (Target) -CF₃ at C6 None Ethyl (-COOEt) Reference compound
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate -Cl at C6, -SCH₃ at C2 None tert-Butyl (-COOtBu) Chloro and methylthio groups reduce electron deficiency; tert-butyl ester increases steric bulk
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate Benzoyl (2,6-difluoro) None Ethyl (-COOEt) Pyrimidine replaced with fluorinated benzoyl; altered electronic effects
Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate Pyrazolo-pyrimidine None Ethyl (-COOEt) Fused pyrazole-pyrimidine system enhances planarity and binding affinity
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Nitrophenyl None Ethyl (-COOEt) Pyrimidine replaced with nitro-phenyl; strong electron-withdrawing effects

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ~2.5–3.0) and metabolic stability compared to chloro (-Cl) or nitro (-NO₂) groups .
  • Ethyl Carboxylate (-COOEt) : Balances solubility (logS ~-3.5) better than tert-butyl esters, which are more lipophilic .
  • Pyrimidine vs. Benzoyl/Phenyl : Pyrimidine’s electron-deficient nature facilitates π-π stacking in biological targets, whereas phenyl derivatives rely on hydrophobic interactions .

Biological Activity

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound consists of a piperazine ring linked to a pyrimidine moiety substituted with a trifluoromethyl group. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and may improve its interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of pyrimidine, including those with piperazine substitutions, exhibit notable anticancer properties. This compound has shown promising results against various cancer cell lines.

Case Study:
A study evaluated the compound's efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The results demonstrated IC50 values of 8.43 μM, 6.91 μM, and 4.92 μM respectively, indicating significant cytotoxic effects compared to standard chemotherapeutics .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Its activity was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 μg/mL
S. aureus12 μg/mL
Candida albicans20 μg/mL

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes relevant to disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)
AChE20.15 ± 0.44
BChE36.42 ± 0.73

These results indicate that the compound has potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission .

Mechanistic Insights

The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have suggested that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins, leading to increased biological activity.

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